molecular formula C22H33BFNO4 B13068207 tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Cat. No.: B13068207
M. Wt: 405.3 g/mol
InChI Key: ILBAHYVUAZUPRF-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a fluoro group and a boronate ester. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including halogenation, substitution, and esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H33BFNO4

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H33BFNO4/c1-19(2,3)27-18(26)25-14-12-22(24,13-15-25)16-8-10-17(11-9-16)23-28-20(4,5)21(6,7)29-23/h8-11H,12-15H2,1-7H3

InChI Key

ILBAHYVUAZUPRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)F

Origin of Product

United States

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